

Diamthazole hydrochloride molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diamthazole hydrochloride*

Cat. No.: *B086189*

[Get Quote](#)

Diamthazole Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diamthazole, a benzothiazole derivative, was historically investigated as a topical antifungal agent. This document provides a comprehensive technical overview of **Diamthazole hydrochloride**, including its chemical properties, and available information on its biological activity. Notably, Diamthazole was withdrawn from the market due to safety concerns, specifically neuropsychiatric reactions, a critical consideration for any future research or development involving this chemical scaffold. This whitepaper consolidates the known data on Diamthazole, presents relevant experimental frameworks for antifungal drug evaluation, and discusses the historical context of its clinical use and withdrawal.

Introduction

Diamthazole is a synthetic compound belonging to the benzothiazole class of molecules, which has been explored for its therapeutic properties. As an antifungal agent, it was developed to treat topical fungal infections. Despite its initial clinical use, Diamthazole was withdrawn from the market in France in 1972 due to reports of neuropsychiatric adverse effects^[1]. This historical context is vital for researchers exploring new antifungal agents, as the benzothiazole

scaffold may require careful toxicological profiling. This document aims to provide a detailed technical guide on **Diamthazole hydrochloride** for scientific and drug development professionals.

Physicochemical Properties

Diamthazole has been documented in its free base form, as a hydrochloride salt, and as a dihydrochloride salt. The properties of each are summarized below.

Property	Diamthazole (Free Base)	Diamthazole Hydrochloride	Diamthazole Dihydrochloride
Molecular Formula	C15H23N3OS	C15H24ClN3OS	C15H25Cl2N3OS
Molecular Weight	293.43 g/mol	329.89 g/mol	366.35 g/mol
Chemical Structure			
Appearance	Oil	White to light yellow solid	Crystalline solid
Solubility	Slightly soluble in water	Soluble in DMSO (100 mg/mL)	Freely soluble in water, methanol, and ethanol

Data sourced from commercial supplier information and chemical databases.

Antifungal Activity and Mechanism of Action

While Diamthazole is classified as an antifungal agent, specific data on its potency, such as Minimum Inhibitory Concentration (MIC) values against common fungal pathogens like *Candida*, *Aspergillus*, or *Trichophyton* species, are not readily available in contemporary literature. This is likely due to its early withdrawal from clinical use.

The precise mechanism of action for Diamthazole has not been extensively elucidated in recent studies. As a benzothiazole derivative, its mechanism may differ from more common antifungal classes like azoles or polyenes^{[2][3][4][5]}. The general mechanism for many antifungal drugs involves the disruption of the fungal cell membrane's integrity, often by inhibiting the synthesis of ergosterol, a key component of the membrane^{[2][3][4]}. Another

common mechanism is the inhibition of cell wall synthesis or nucleic acid synthesis[4]. Without specific studies on Diamthazole, its molecular target remains speculative.

Experimental Protocols

Given the lack of specific published experimental data for Diamthazole, this section outlines standardized protocols relevant to the evaluation of a novel antifungal compound. These methodologies would be appropriate for any new investigation into Diamthazole or its analogues.

Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing is crucial to determine the potency of a compound. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols.

4.1.1. Broth Microdilution Method (CLSI M27/M38)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

- Preparation of Antifungal Agent: A stock solution of **Diamthazole hydrochloride** is prepared in a suitable solvent, such as DMSO. Serial two-fold dilutions are then made in RPMI 1640 medium.
- Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of $0.5\text{--}2.5 \times 10^3$ colony-forming units (CFU)/mL.
- Incubation: The prepared microdilution plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
- MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the drug that causes a significant reduction (typically $\geq 50\%$ for fungistatic agents) in growth compared to the drug-free control well.

4.1.2. Disk Diffusion Method (CLSI M44)

This method provides a qualitative assessment of susceptibility.

- Agar Plate Preparation: Mueller-Hinton agar plates supplemented with glucose and methylene blue are used.
- Inoculation: A standardized fungal inoculum is swabbed evenly across the surface of the agar plate.
- Disk Application: A paper disk impregnated with a known amount of **Diamthazole hydrochloride** is placed on the agar surface.
- Incubation: The plate is incubated at 35°C for 24-48 hours.
- Interpretation: The diameter of the zone of growth inhibition around the disk is measured. The size of the zone correlates with the susceptibility of the organism to the antifungal agent.

In Vivo Efficacy Models

Animal models are essential for evaluating the in vivo efficacy of an antifungal candidate. A murine model of systemic candidiasis is a common choice.

- Infection Model: Immunocompetent or immunocompromised mice are infected intravenously with a standardized inoculum of a pathogenic *Candida* species.
- Treatment: **Diamthazole hydrochloride**, formulated in a suitable vehicle, is administered to the mice at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral or intraperitoneal).
- Efficacy Assessment: The primary endpoint is typically survival over a period of 14-21 days. Secondary endpoints can include the fungal burden in target organs (e.g., kidneys, brain), which is determined by homogenizing the tissues and plating serial dilutions to count CFUs.

Synthesis of Diamthazole

The synthesis of Diamthazole, 6-(2-(diethylamino)ethoxy)-N,N-dimethyl-1,3-benzothiazol-2-amine, involves the construction of the benzothiazole core followed by functionalization. While

the exact commercial synthesis protocol is proprietary, a plausible synthetic route can be derived from general methods for preparing substituted 2-aminobenzothiazoles.

A common approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen to form the 2-aminobenzothiazole ring system. The substituents on the benzene ring and the amino group can be introduced before or after the ring formation.

Safety and Toxicology

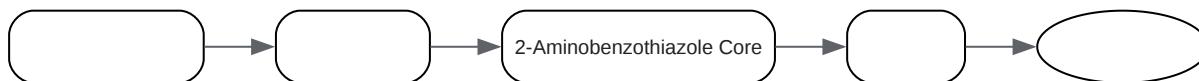
The most significant aspect of Diamthazole's profile is its withdrawal from the market due to adverse effects.

Neurotoxicity

Diamthazole was withdrawn from clinical use in France in 1972 due to reports of neuropsychiatric reactions^[1]. The specific nature and frequency of these reactions are not well-documented in currently accessible literature. However, this historical fact strongly indicates a potential for central nervous system toxicity. Any further investigation of Diamthazole or structurally related compounds would require rigorous neurotoxicity screening.

General Adverse Effects of Antifungal Agents

Long-term administration of some classes of antifungal agents, such as azoles, is associated with a range of adverse effects, including hepatotoxicity, hormone-related effects, and peripheral neuropathy^{[6][7][8]}. While Diamthazole is not an azole, these findings highlight the importance of comprehensive toxicological evaluation for any systemically administered antifungal agent.


Logical and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key workflows in antifungal drug discovery and the potential synthesis of Diamthazole.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for antifungal drug discovery and development.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic pathway for Diamthazole.

Conclusion

Diamthazole hydrochloride is a benzothiazole derivative with historical use as a topical antifungal agent. This technical whitepaper has summarized its known physicochemical properties and highlighted the significant gaps in the publicly available data regarding its antifungal potency and specific mechanism of action. The critical safety finding of neurotoxicity that led to its market withdrawal underscores the importance of thorough toxicological assessment for this class of compounds. The provided experimental protocols and workflow diagrams offer a framework for the systematic evaluation of new antifungal candidates. For researchers and drug development professionals, the story of Diamthazole serves as a valuable case study, emphasizing that both efficacy and safety are paramount in the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diamthazole | C15H23N3OS | CID 8708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Antifungals and Drug Resistance | MDPI [mdpi.com]
- 6. Adverse Effects Associated with Long-Term Administration of Azole Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Adverse Effects Associated With Currently Commonly Used Antifungal Agents: A Network Meta-Analysis and Systematic Review [frontiersin.org]
- 8. Side effects of long-term azole therapy - Life Worldwide [en.fungaleducation.org]
- To cite this document: BenchChem. [Diamthazole hydrochloride molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086189#diamthazole-hydrochloride-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com